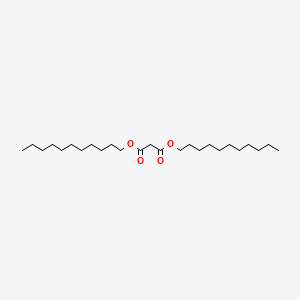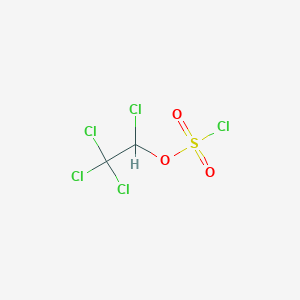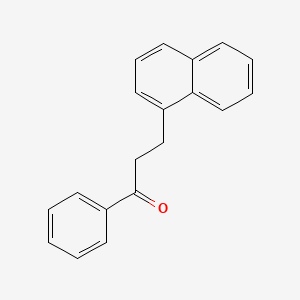
cadmium;zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. They share similar chemical properties but have distinct characteristics and applications. Cadmium is a soft, bluish-white metal that is chemically similar to zinc but is denser and more toxic. Zinc, on the other hand, is a bluish-silver metal that is essential for human health and is widely used in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium and zinc compounds can be synthesized through various methods. One common method is metathesis with alkylaluminium or alkyllithium compounds. For example, zinc chloride reacts with aluminium trimethyl to form dimethylzinc and aluminium chloride . Another method involves the oxidative addition between zinc metal and an alkyl halide followed by Schlenk equilibration .
Industrial Production Methods: Cadmium is primarily obtained as a by-product of zinc production. The chief zinc ore, zinc blende (sphalerite), contains small quantities of cadmium. During the roasting of zinc sulfide to produce zinc oxide, cadmium becomes concentrated in the fumes, which are then treated to obtain cadmium . Zinc is produced through various methods, including electrolytic processes and thermal reduction.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cadmium reacts with oxygen to form cadmium oxide, and zinc reacts with oxygen to form zinc oxide . Both metals can also react with halogens to form halides, such as cadmium chloride and zinc chloride .
Common Reagents and Conditions: Common reagents used in reactions with cadmium and zinc include halogens, acids, and alkalis. For instance, cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas . Zinc reacts with hydrochloric acid to form zinc chloride and hydrogen gas .
Major Products Formed: The major products formed from reactions involving cadmium and zinc include their respective oxides, halides, and other compounds. For example, cadmium oxide and zinc oxide are formed when the metals react with oxygen .
Applications De Recherche Scientifique
Cadmium and zinc compounds have numerous scientific research applications. Cadmium zinc telluride (CdZnTe) is widely used in radiation detection systems due to its high spectral resolution and sensitivity . Zinc is essential for human health and is used in various biological and medical applications, including as a dietary supplement to reduce cadmium toxicity . Additionally, cadmium and zinc compounds are used in the production of semiconductors, batteries, and pigments .
Mécanisme D'action
Cadmium exerts its toxic effects by disrupting cellular events, including growth, proliferation, and apoptosis. It generates reactive oxygen species, weakens the antioxidant defense, and inactivates enzymes . Zinc, on the other hand, plays a protective role by inducing metallothionein and maintaining redox homeostasis . Cadmium gains entry into cells via zinc and calcium transporters, altering the homeostasis of these metal ions .
Comparaison Avec Des Composés Similaires
Cadmium and zinc are often compared with other Group 12 elements, such as mercury. While zinc and cadmium form amphoteric oxides, mercury forms mercury(II) oxide only within a narrow temperature range . Zinc and cadmium are more reactive with acids compared to mercury, which dissolves only in oxidizing acids . Additionally, cadmium is more toxic than zinc and has different applications due to its unique properties .
Similar Compounds:- Mercury (Hg)
- Zinc (Zn)
- Cadmium (Cd)
Cadmium and zinc share similarities with these elements but also have distinct differences that make them unique in their applications and chemical behavior.
Propriétés
| 94228-50-9 | |
Formule moléculaire |
CdZn |
Poids moléculaire |
177.8 g/mol |
Nom IUPAC |
cadmium;zinc |
InChI |
InChI=1S/Cd.Zn |
Clé InChI |
CEKJAYFBQARQNG-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)
![2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14360734.png)
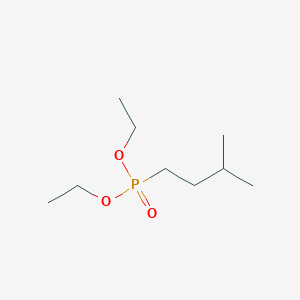
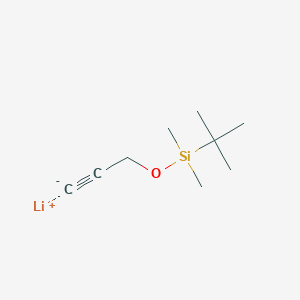

![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
